Beractant is extracted from the lungs of healthy calves. The manufacturing process involves the collection of lung lavage fluid, which is then processed to isolate the surfactant components. The product is marketed under the brand name Survanta and is administered intratracheally to neonates diagnosed with RDS.
Beractant falls under the category of biological surfactants, specifically animal-derived pulmonary surfactants. It is classified based on its composition as a natural surfactant, containing both lipids and proteins that play critical roles in surfactant function.
The synthesis of beractant involves several key steps:
Technical details regarding the specific conditions (e.g., temperature, pH) during each step are critical for maintaining the functional integrity of the surfactant components.
The primary components of beractant include:
The molecular weight of beractant varies due to its complex mixture but generally consists of high molecular weight phospholipids and proteins. The exact composition can vary by batch, but it typically contains around 30% protein by weight.
The primary chemical reaction involved in beractant's function is its interaction with water at the alveolar surface. This interaction leads to a reduction in surface tension through:
Technical details regarding these reactions can be studied using techniques such as Langmuir-Blodgett films or pulsating bubble surfactometry to measure surface tension dynamics.
Beractant acts by:
Clinical data have shown that administration of beractant significantly improves oxygenation indices and reduces mortality rates associated with RDS in preterm infants.
Relevant analyses include assessments of viscosity and surface activity, which are critical for determining its performance in clinical applications.
Beractant is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4